Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is a piperidine derivative that features a pyrazine ring, making it an interesting compound for various chemical and biological studies . This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound can act as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyrazine ring.
N-Boc-4-piperidineacetaldehyde: Another piperidine derivative used in organic synthesis.
Uniqueness
Tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate is unique due to the presence of the pyrazine ring, which can confer different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in the synthesis of specific pharmaceutical agents and in studies involving pyrazine-containing molecules .
Properties
IUPAC Name |
tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-11(5-9-18)17-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOVPWHLCQOIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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